molecular formula C10H13FO2 B1631549 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

Cat. No.: B1631549
M. Wt: 184.21 g/mol
InChI Key: RNCUHIILUNOEGW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol?

The compound is commonly synthesized via the reduction of its corresponding ketone precursor, 2-(2-Fluoro-4-methoxyphenyl)propan-2-one, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol. For example, describes analogous reductions for structurally similar alcohols, where ketones are reduced to secondary alcohols under mild conditions. Post-reduction, purification is typically achieved via distillation or recrystallization to ensure high purity for research applications .

Q. What spectroscopic techniques are recommended for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the fluorophenyl, methoxy, and hydroxyl groups.
  • X-ray crystallography : For definitive structural elucidation, as demonstrated in for a related biphenyl-propan-2-ol derivative.
  • Mass spectrometry (MS) : To verify molecular weight (e.g., calculated molecular formula: C₁₀H₁₂FO₂).
  • FT-IR : To identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–F stretch at 1100–1000 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Classify as hazardous waste and collaborate with certified disposal agencies ( ).
  • Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy) influence reactivity in nucleophilic substitution reactions?

The 2-fluoro group is a strong electron-withdrawing substituent, which activates the phenyl ring toward electrophilic substitution at specific positions. The 4-methoxy group, being electron-donating, may counteract this effect, creating regioselectivity challenges. Methodological approaches include:

  • Computational modeling (e.g., DFT calculations) to predict reactive sites.
  • Competitive reaction studies using halogenated analogs (e.g., chloro vs. bromo derivatives, as in ) to compare substitution rates.
  • Kinetic isotope effects (KIE) to probe transition states in reactions like SNAr (nucleophilic aromatic substitution) .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

Discrepancies in stability studies may arise from solvent polarity, temperature, or trace impurities. To address this:

  • Conduct accelerated stability tests under controlled conditions (e.g., 40°C/75% RH for 6 months).
  • Use HPLC-MS to monitor degradation products (e.g., demethylation of the methoxy group or hydroxylation).
  • Cross-reference with structurally similar compounds (e.g., highlights incompatibility with strong oxidizers) .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

While the target compound is not chiral, related derivatives (e.g., (R)- or (S)-configured analogs) require:

  • Chiral chromatography (e.g., using amylose-based columns).
  • Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer.
  • Crystallization with chiral resolving agents (e.g., tartaric acid derivatives), as seen in for a fluorophenyl-propanol .

Q. What methodologies assess interactions with biomolecules (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : To measure binding affinity (Kd) in real time.
  • Isothermal titration calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS).
  • Molecular docking simulations : To predict binding modes using crystallographic data (e.g., ’s structural parameters).
  • Enzyme inhibition assays : Competitive or non-competitive inhibition studies using fluorogenic substrates .

Q. Comparative Analysis

Q. How does the 2-fluoro-4-methoxy substitution pattern differentiate this compound from halogenated analogs (e.g., 2-chloro or 2-bromo derivatives)?

  • Reactivity : The smaller size and higher electronegativity of fluorine reduce steric hindrance compared to bromine, favoring faster nucleophilic substitutions but lower polarizability in hydrophobic interactions ().
  • Biological activity : Fluorine’s strong electron-withdrawing effect enhances metabolic stability compared to chlorine, as shown in for fluorophenyl-propanols.
  • Physical properties : The methoxy group increases solubility in polar solvents (e.g., DMSO) relative to non-polar halogenated analogs .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3

InChI Key

RNCUHIILUNOEGW-UHFFFAOYSA-N

SMILES

CC(C)(C1=C(C=C(C=C1)OC)F)O

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)F)O

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-methoxyacetophenone (4.45 g, 26.5 mmol) in THF (50 mL) at 0° C., a solution of 2.4 M MeMgBr (11.6 mL, 27.8 mmol) was added. The mixture was stirred at 0° C. and then room temperature for 4 h. The reaction was quenched with saturated ammonium chloride solution. The organic layer was extracted with ethyl acetate (3×50 mL). The combined ethyl acetate layers were washed with brine and dried over sodium sulfate. The title compound was obtained as an oil after flash column using EtOAc:hexane=2:8 as the elute.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2′-fluoro-4′-methoxyacetophenone (4.45 g, 26.5 mmol) in dry THF (50 mL) at 0° C., a solution of 2.4 M methyl magnesium bromide (11.6 mL, 27.8 mmol) was added. The mixture was stirred at 0° C. and then room temperature for 4 h. The reaction was quenched with saturated NH4Cl solution. The organic was extracted with EtOAc (3×50 mL). The combined EtOAc layers were washed with brine and dried over Na2SO4. The resulting alcohol was obtained as an oil after flash chromatography using EtOAc:hexane=2:8 as the eluant.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2′-fluoro-4′-methoxyacetophenone (4.45 g, 26.5 mmol) in THF (50 ml) at 0° C., a solution of 2.4 M MeMgBr (11.6 mmol, 27.8 mmol) was added. The mixture was stirred at 0° C. and then room temperature for 4 h. The reaction was quenched with saturated ammonium chloride solution. The organic was extracted with ethyl acetate (3×50 ml). The combined ethyl acetate layers were washed with brine and dried over sodium sulfate. The resulting alcohol was obtained as an oil after flash column using EtOAc:hexane=2:8 as the elute.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
11.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

17.75 g (0.125 mole) methyliodide are dissolved in diethylether and the resulting solution is added dropwise with stirring to 3.04 g magnesium chips in 15 ml anhydrous ether. The mixture is then heated under reflux for 30 minutes, followed by the dropwise addition with stirring of a solution of 16.82 g (0.1 mole) 2-fluoro-4-methoxy-acetophenone in diethylether. After heating under reflux for 2 hours, the reaction mixture is cooled, poured onto ice and the corresponding deposit dissolved by addition of aqueous NH4Cl solution. The ether phase is separated off, the aqueous phase is extracted with ether, the combined ether phases are washed with aqueous solutions of NaHSO3, NaHCO3 and then with pure water, dried over Na2SO4 and the ether removed. Distillation of the residual oil in a high vacuum gives 14.9 g 2-(2-fluoro-4-methoxyphenyl)-2-propanol.
Quantity
17.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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3.04 g
Type
reactant
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Quantity
15 mL
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solvent
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16.82 g
Type
reactant
Reaction Step Three
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Synthesis routes and methods V

Procedure details

A solution of 2-fluoro-4-methoxyacetophenone (78.1 g, 460 mmol) in tetrahydrofuran (58.6 ml) was added to 3M methylmagnesium chloride solution in THF (199 ml, 598 mmol) at 20 to 35° C. under a nitrogen atmosphere over 30 min without cooling. Additional THF (19.53 ml) was used to rinse all starting material into the vessel. After complete addition, the mixture was stirred at 30° C. for 10 min., then was quenched into acetic acid (52.6 ml, 920 mmol) and water (273 ml) at 5-25° C. THF (20 ml) was used to rinse the vessel. Heptane (156 ml) was then added. The biphasic mixture was stirred at 20-25° C. for 30 min, and then the organic layer was separated. The organic layer was assayed and was found to contain 83.0 g of the desired product, which corresponds to 98% yield. The organic layer was concentrated under vacuum to remove THF, then was flushed with IPAC (200 ml), and the volume was increased to 500 ml by addition of more IPAC. This was used directly in the next step.
Quantity
78.1 g
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reactant
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58.6 mL
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199 mL
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52.6 mL
Type
reactant
Reaction Step Two
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Quantity
273 mL
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reactant
Reaction Step Two
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20 mL
Type
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Reaction Step Three
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19.53 mL
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